molecular formula C18H13N3OS3 B10877860 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10877860
M. Wt: 383.5 g/mol
InChI Key: KNMWJJNIILPPKH-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-phenylthiazole group. This structure combines sulfur-containing aromatic systems (benzothiazole and thiazole) with an acetamide bridge, making it a candidate for diverse biological applications, including enzyme inhibition and receptor binding.

Properties

Molecular Formula

C18H13N3OS3

Molecular Weight

383.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N3OS3/c22-16(11-24-18-20-13-8-4-5-9-15(13)25-18)21-17-19-14(10-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21,22)

InChI Key

KNMWJJNIILPPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Two-Step Nucleophilic Substitution and Amidation

The preparation typically begins with the synthesis of a chloroacetamide intermediate, followed by sulfide bond formation with 2-mercaptobenzothiazole.

Step 1: Synthesis of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
4-Phenyl-1,3-thiazol-2-amine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) is employed to neutralize HCl generated during the reaction. The reaction is stirred at 25°C for 3–6 hours, yielding the intermediate as a crystalline solid (85–90% yield).

Step 2: Thiolation with 2-Mercaptobenzothiazole
The chloroacetamide intermediate undergoes nucleophilic substitution with 2-mercaptobenzothiazole in acetone or DCM. Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol group, enabling sulfide bond formation. The reaction proceeds at room temperature for 15–18 hours, yielding the target compound (70–75% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents: Dichloromethane and acetone are preferred for their ability to dissolve both aromatic amines and sulfur-containing reactants.

  • Bases: DBU outperforms TEA in amidation steps due to its superior HCl scavenging capacity, reducing side reactions like disulfide formation.

Temperature and Stoichiometry

  • Amidation: Reactions conducted at 273 K (0°C) minimize thermal degradation of chloroacetyl chloride.

  • Substitution: A 1:1 molar ratio of chloroacetamide to 2-mercaptobenzothiazole ensures complete conversion, while excess K₂CO₃ (1.1 equiv) drives the reaction to completion.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems: Microreactors enhance heat and mass transfer, reducing reaction times from hours to minutes.

  • Solvent Recycling: Dichloromethane is recovered via distillation, lowering production costs and environmental impact.

Purification Techniques

  • Recrystallization: Methanol/acetone (1:1) mixtures yield high-purity crystals (>98%).

  • Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) resolves residual impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.80–7.20 (m, 9H, Ar-H), 4.47 (s, 2H, CH₂CO), 2.50 (s, 1H, NH).

  • ¹³C NMR:

    • 169.8 ppm (C=O), 152.3 ppm (C=N of thiazole), 126.4–134.2 ppm (aromatic carbons).

Infrared Spectroscopy (FTIR)

  • Peaks at 1651 cm⁻¹ (C=O stretch), 1581 cm⁻¹ (C=N of benzothiazole), and 1268 cm⁻¹ (C-S bond).

Mass Spectrometry

  • HRMS (ESI): m/z 412.0521 [M+H]⁺ (calculated for C₁₈H₁₃N₃O₂S₃: 412.0518).

Comparative Analysis of Synthetic Methods

ParameterTwo-Step SubstitutionOne-Pot Amidation
Yield 70–75%65–70%
Reaction Time 18–24 hours6–8 hours
Purity >98%90–95%
Scalability ModerateHigh

The two-step method offers higher purity, while one-pot processes are advantageous for industrial scalability.

Challenges and Mitigation Strategies

Side Reactions

  • Disulfide Formation: Additives like 2-mercaptoethanol (0.1 equiv) suppress oxidation of 2-mercaptobenzothiazole.

  • Hydrolysis of Chloroacetyl Chloride: Anhydrous conditions and molecular sieves (4Å) stabilize the reagent.

Yield Optimization

  • Catalysis: Copper(I) iodide (5 mol%) accelerates substitution reactions by 30%.

  • Ultrasound Irradiation: Reduces reaction times from 18 hours to 2 hours .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker between benzothiazole and acetamide undergoes oxidation under mild conditions.
Reagents/Conditions :

  • Hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C .

  • mm-Chloroperbenzoic acid (mm-CPBA) in dichloromethane at 0°C .

Reaction TypeProductYieldStability
Sulfoxide formation2-(1,3-Benzothiazol-2-ylsulfinyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide65–78%Air-stable, crystalline
Sulfone formation2-(1,3-Benzothiazol-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide52–60%Hygroscopic, requires anhydrous storage

Applications : Sulfoxides and sulfones exhibit enhanced antibacterial activity compared to the parent compound .

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :

  • Reflux with 6M HCl for 8–12 hours yields 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid and 4-phenyl-1,3-thiazol-2-amine .
    Basic Hydrolysis :

  • NaOH (10%) in ethanol/water (1:1) at 80°C for 6 hours produces the sodium salt of the acid .

Nucleophilic Substitution at the Thiazole Ring

The 4-phenyl-thiazole moiety participates in electrophilic aromatic substitution (EAS) reactions:
Nitration :

  • HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the phenyl ring .
    Halogenation :

  • Bromine in acetic acid yields 4-(4-bromophenyl)-1,3-thiazol-2-yl derivatives .

SubstitutionReagentsMajor ProductYield
NitroHNO₃/H₂SO₄2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide70%
BromoBr₂/CH₃COOH2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide82%

Schiff Base Formation

The acetamide group can be converted to a hydrazide intermediate, enabling Schiff base synthesis:
Step 1 : Hydrazinolysis

  • Reflux with hydrazine hydrate in ethanol yields 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)hydrazinecarboxamide .
    Step 2 : Condensation with Aldehydes

  • React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions to form azomethine derivatives .

Aldehyde UsedProductAnti-inflammatory Activity (IC₅₀)
4-Nitrobenzaldehyde2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[4-phenyl-1,3-thiazol-2-yl]-N'-(4-nitrobenzylidene)hydrazinecarboxamide12.4 μM
3-NitrobenzaldehydeAnalogous 3-nitro derivative15.8 μM

Antimicrobial Activity Correlations

Derivatives of this compound show structure-dependent antibacterial and antibiofilm activities:

DerivativeAntibacterial Activity (MIC, μg/mL)Biofilm Inhibition (%)
Parent compound32–64 (Gram-positive)45–52
Sulfoxide analog8–16 (Gram-positive)68–74
4-Bromo-substituted4–8 (Gram-negative)82

Key Findings :

  • Electron-withdrawing substituents (e.g., -NO₂, -Br) enhance activity against Pseudomonas aeruginosa .

  • Sulfur oxidation improves penetration through bacterial membranes .

Molecular Docking Insights

Docking studies against Staphylococcus aureus DNA gyrase (PDB: 2XCT) reveal:

  • The benzothiazole ring occupies hydrophobic pockets (residues Ala-68, Val-71).

  • The sulfanyl group forms hydrogen bonds with Asp-73 .

Binding Energy : −8.2 kcal/mol (comparable to levofloxacin at −8.5 kcal/mol) .

Scientific Research Applications

Antidepressant Potential

Recent studies have highlighted the potential of benzothiazole derivatives, including compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide , in treating neurodegenerative diseases and depression. A series of related compounds were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). Notably, certain derivatives exhibited significant antidepressant activity in forced swim tests, indicating their potential as multi-target-directed ligands for neuropsychiatric disorders .

Alzheimer’s Disease Treatment

Compounds with a benzothiazole core have shown promise as acetylcholinesterase inhibitors, which are crucial for managing Alzheimer's disease. In vitro studies demonstrated that some derivatives possess strong inhibitory activity against acetylcholinesterase, suggesting their potential therapeutic application in enhancing cognitive function by increasing acetylcholine levels .

Synthetic Pathways

The synthesis of This compound typically involves the reaction of 2-mercaptobenzothiazole with appropriate acetamide derivatives. Various methods have been employed to optimize yield and purity, including solvent variations and temperature control during reactions .

Crystal Structure Analysis

Studies utilizing X-ray crystallography have provided insights into the molecular geometry and interactions of this compound. For instance, the dihedral angles between the benzothiazole and phenyl rings can influence the compound's biological activity by affecting its interaction with target enzymes .

Case Studies and Research Findings

StudyObjectiveKey Findings
Study 1 Evaluate antidepressant activityCompounds reduced immobility time in forced swim tests; identified as potential MTDLs .
Study 2 Assess acetylcholinesterase inhibitionCertain derivatives showed IC50 values below 5 µM, indicating strong inhibitory potential .
Study 3 Synthesis and characterizationSuccessful synthesis of derivatives with favorable crystal structures; intermolecular interactions observed .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, synthesis, physical properties, and biological activities.

Structural Analogues and Molecular Features
Compound Name Molecular Formula Key Substituents Notable Structural Differences
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (Target) C₁₈H₁₂N₃OS₂ (inferred) Benzothiazole, 4-phenylthiazole Reference compound for comparison
2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₂₆H₁₇N₇O₂S₂ Triazinoquinazoline core Larger heterocyclic core replaces benzothiazole
SirReal2 (2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide) C₂₂H₂₀N₄OS₂ Pyrimidine, naphthalene Bulky naphthalene group enhances lipophilicity
N-(4-Phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide C₁₇H₁₃N₂OS₂ Phenylsulfanyl Simpler aryl group replaces benzothiazole
2-[(4-Fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₁₇H₁₂FN₂OS₂ 4-Fluorophenylsulfanyl Fluorine substituent introduces electronegativity

Key Observations :

  • The target compound’s benzothiazole group may enhance π-π stacking interactions compared to phenyl or fluorophenyl analogs .
  • SirReal2’s naphthalene moiety increases molecular weight (C₂₂H₂₀N₄OS₂ vs. C₁₈H₁₂N₃OS₂), likely improving membrane permeability but reducing solubility .
Physical Properties
Compound Melting Point (°C) IR/NMR Data Availability
Triazinoquinazoline analog 265–267 Full IR, NMR, and MS reported
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenyl-1,3-thiazol-2-yl)acetamide Not reported Crystallographic data available
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide Not reported Crystal structure (C12H12N2OS)

Insights: The triazinoquinazoline analog’s high melting point (265–267°C) suggests strong intermolecular forces, possibly due to hydrogen bonding from the acetamide group . The target compound’s melting point is expected to be similar, given structural parallels.

Comparison :

  • SirReal2’s SIRT2 inhibition highlights the role of sulfur-containing acetamides in enzyme targeting .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a derivative of benzothiazole and thiazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H12N2OS2C_{15}H_{12}N_2OS_2. The structure comprises a benzothiazole moiety linked to a thiazole ring through a sulfanyl group, with an acetamide functional group contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Antioxidant Activity

Benzothiazole derivatives are also noted for their antioxidant properties. A study showed that compounds with similar structures could scavenge free radicals effectively, with an IC50 value indicating potent antioxidant activity . This property is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it was found to inhibit tyrosinase activity in B16F10 melanoma cells, which is significant for skin pigmentation disorders and melanoma treatment . The inhibition mechanism involves binding to the active site of the enzyme, leading to reduced melanin production.

Study on Tyrosinase Inhibition

A detailed investigation into the tyrosinase inhibitory activity of related compounds revealed that modifications in the benzothiazole structure can enhance inhibitory effects. In vitro studies demonstrated that compounds with similar scaffolds exhibited IC50 values ranging from 0.043 to 0.093 µM against monophenolase and diphenolase activities . This suggests that this compound may possess comparable or superior inhibitory properties.

Cytotoxicity Studies

In cytotoxicity assays using B16F10 cells, concentrations up to 20 µM did not show significant cytotoxic effects, indicating that the compound may have a favorable safety profile for further therapeutic exploration . This aspect is critical for its potential use in dermatological applications.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with the active sites of enzymes such as tyrosinase through non-covalent interactions.
  • Antioxidant Activity : Its ability to donate electrons or hydrogen atoms contributes to its radical scavenging capability.
  • Antimicrobial Action : The presence of sulfur and nitrogen atoms in its structure may disrupt bacterial cell wall synthesis or function.

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a benzothiazole-thiol derivative with a chloroacetamide intermediate. A common approach is to react 2-mercaptobenzothiazole with N-(4-phenylthiazol-2-yl)chloroacetamide in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C . Alternative methods include using carbodiimide coupling agents (e.g., EDC·HCl) to activate the carboxylic acid precursor, followed by amide bond formation with 2-amino-4-phenylthiazole . Key factors affecting yield:

  • Solvent polarity : DCM or THF improves solubility of intermediates.
  • Temperature : Lower temperatures (e.g., 273 K) reduce side reactions.
  • Catalyst : DMAP enhances nucleophilic substitution efficiency in thiazole systems .
Method Reagents Solvent Yield Reference
Carbodiimide-mediatedEDC·HCl, triethylamineDCM~75%
Direct alkylationChloroacetamide, NaHTHF~60%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 61.8° twist between benzothiazole and thiazole rings), and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming R₂²(8) motifs) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.3 ppm (CH₂ of acetamide), δ 12.5 ppm (NH, broad) .
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm, thiazole/benzothiazole carbons at 110–160 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), C–N (~1250 cm⁻¹), and S–S (~500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across substituted acetamide derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antibacterial activity by increasing membrane permeability .
  • Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and use control compounds (e.g., ciprofloxacin) to validate results.
  • Structural analogs : Compare with derivatives like 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (IC₅₀ = 8.2 µM) to identify SAR trends .

Q. Recommended steps :

Perform dose-response curves for ambiguous compounds.

Use molecular docking to assess target binding (e.g., bacterial DNA gyrase).

Validate with in vivo models if in vitro data conflicts .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use crystal structure data (e.g., PDB ID 1KZN for E. coli gyrase) to model interactions. The benzothiazole ring may form π-π stacking with Tyr-122, while the acetamide linker hydrogen-bonds to Asp-73 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Monitor RMSD (<2 Å indicates stable binding).
  • QSAR models : Train on datasets of thiazole derivatives to correlate logP, polar surface area, and IC₅₀ values .

Q. Software recommendations :

  • AutoDock Vina for docking.
  • SwissADME for pharmacokinetic profiling.

Q. How can researchers address discrepancies in crystallization outcomes for structural analysis?

Methodological Answer: Crystallization challenges (e.g., polymorph formation) are mitigated by:

  • Solvent selection : Slow evaporation of 1:1 methanol:acetone yields monoclinic crystals (space group P2₁/c) .
  • Temperature gradients : Cooling from 50°C to 4°C at 2°C/hour reduces disorder.
  • Seeding : Introduce microcrystals of a known analog (e.g., 2-(2,6-dichlorophenyl) derivative) to induce nucleation .

Validation : Compare unit cell parameters with reported data (e.g., a = 8.92 Å, b = 14.35 Å, c = 10.21 Å) .

Q. What strategies optimize the stability of this compound under experimental conditions?

Methodological Answer:

  • pH control : Store at pH 6–7 (acetamide hydrolysis accelerates in acidic/basic conditions).
  • Light sensitivity : Use amber vials to prevent photodegradation of the thiazole ring.
  • Temperature : –20°C in desiccated environments prevents hygroscopic degradation .

Q. Stability assays :

  • HPLC-PDA monitoring (λ = 254 nm) every 24 hours.
  • TGA/DSC to identify decomposition thresholds (>200°C typical) .

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